Didesmethyl Erlotinib Hydrochloride Salt

Übersicht

Beschreibung

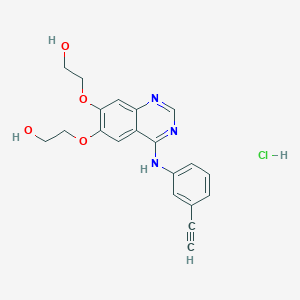

Didesmethyl Erlotinib Hydrochloride Salt is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Erlotinib . The molecular formula of this compound is C20H20ClN3O4, and it has a molecular weight of 401.84 g/mol .

Vorbereitungsmethoden

The preparation of Didesmethyl Erlotinib Hydrochloride Salt involves several synthetic routes. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent . The compound obtained is then treated with a pharmaceutically acceptable acid to form the corresponding hydrochloride salt . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Analyse Chemischer Reaktionen

Didesmethyl Erlotinib Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Didesmethyl Erlotinib Hydrochloride Salt serves as a crucial reference standard in the pharmaceutical industry, particularly for quality control (QC) and quality assurance (QA) during the production of Erlotinib and its formulations. Its role includes:

- Quality Control : Ensuring the consistency and purity of Erlotinib formulations during manufacturing processes .

- Stability Studies : Used in stability testing to understand how different environmental conditions affect the drug's efficacy and safety .

- Regulatory Compliance : Essential for Abbreviated New Drug Application (ANDA) filings with the FDA, aiding in the approval process for generic formulations of Erlotinib .

Research Applications

This compound is also extensively used in research settings:

- Metabolite Studies : As a metabolite of Erlotinib, it is utilized to study metabolic pathways and pharmacokinetics, providing insights into how Erlotinib is processed in the body .

- Toxicity Studies : Employed in preclinical toxicity assessments to evaluate the safety profile of new drug formulations involving Erlotinib .

- Analytical Chemistry : Used as a reference standard in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) for quantifying drug levels in biological samples .

Therapeutic Insights

The therapeutic implications of this compound are particularly relevant in oncology:

- Cancer Treatment : Given its relationship with Erlotinib, which is used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer, Didesmethyl Erlotinib may also exhibit potential anti-cancer properties that warrant further investigation .

- Combination Therapies : Research is ongoing into its effectiveness when combined with other therapeutic agents to enhance anti-tumor activity .

Case Study 1: Quality Control in Manufacturing

A pharmaceutical company implemented this compound as a reference standard during the production of Erlotinib. The study demonstrated improved consistency in batch-to-batch variability, leading to enhanced product quality and regulatory compliance.

Case Study 2: Metabolite Research

In a pharmacokinetic study involving cancer patients treated with Erlotinib, researchers measured levels of Didesmethyl Erlotinib to assess its correlation with therapeutic outcomes. The findings indicated that higher concentrations of this metabolite were associated with increased efficacy in tumor reduction.

Wirkmechanismus

Didesmethyl Erlotinib Hydrochloride Salt exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . This inhibition disrupts various cell-signaling pathways that influence cell division, apoptosis, motility, and adhesion . The molecular targets involved include the EGFR and downstream signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Didesmethyl Erlotinib Hydrochloride Salt is unique compared to other similar compounds due to its specific inhibition of EGFR tyrosine kinase. Similar compounds include:

Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Afatinib: An irreversible EGFR tyrosine kinase inhibitor used in the treatment of various cancers.

These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .

Biologische Aktivität

Didesmethyl Erlotinib Hydrochloride Salt, also known as O,O-Didesmethyl Erlotinib, is a significant metabolite of Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article explores its biological activity, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of Erlotinib and Its Metabolite

Erlotinib is designed to inhibit the EGFR pathway, which is crucial for tumor growth and survival. Didesmethyl Erlotinib is one of its primary metabolites formed through hepatic metabolism. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile.

Pharmacokinetics

The pharmacokinetic properties of Didesmethyl Erlotinib are closely related to those of its parent compound, Erlotinib. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% (up to 100% with food) |

| Protein Binding | ~95% |

| Half-life | 10-36 hours |

| Metabolism | Primarily via CYP3A4 |

| Excretion | 63% via feces, 13% via urine |

Erlotinib undergoes extensive first-pass metabolism, leading to the formation of Didesmethyl Erlotinib (OSI-420), which retains some biological activity against EGFR .

Biological Activity

Inhibition of EGFR : Didesmethyl Erlotinib functions as a reversible inhibitor of EGFR, with an IC50 value of approximately 2 nM. It effectively reduces autophosphorylation in tumor cells, contributing to its antiproliferative effects .

Antitumor Activity : In vitro studies have demonstrated that both Erlotinib and its metabolite exhibit significant antiproliferative effects across various cancer cell lines. For example, cell lines with specific mutations (e.g., PC-9 and H3255) show IC50 values of 7 nM and 12 nM respectively, indicating enhanced sensitivity compared to wild-type EGFR .

Case Studies

- Case Study in Pediatric Oncology : A notable case involved a 12-year-old female patient with anaplastic astrocytoma who was treated with Erlotinib. Pharmacokinetic studies indicated that her underlying cystic fibrosis affected the drug's absorption and metabolism, emphasizing the importance of personalized dosing strategies in pediatric populations .

- Combination Therapy : Research has explored the efficacy of combining Erlotinib with other agents, such as temozolomide in glioblastoma multiforme patients. The combination showed improved outcomes compared to monotherapy, highlighting the potential role of Didesmethyl Erlotinib in multi-drug regimens .

Safety Profile

The safety profile of Didesmethyl Erlotinib mirrors that of Erlotinib, with common adverse reactions including:

Eigenschaften

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXTVYBENQCZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596529 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-12-9 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.